N-(1-pyridin-3-ylethyl)benzamide
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Overview
Description
N-(1-pyridin-3-ylethyl)benzamide: is an organic compound that belongs to the class of benzamides It consists of a benzamide moiety attached to a pyridine ring via an ethyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Condensation: One common method for synthesizing N-(1-pyridin-3-ylethyl)benzamide involves the direct condensation of benzoic acid with 1-(pyridin-3-yl)ethylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride.
Amidation Reaction: Another method involves the amidation of benzoyl chloride with 1-(pyridin-3-yl)ethylamine in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and green chemistry principles, such as solvent-free conditions or the use of recyclable catalysts, can also be employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(1-pyridin-3-ylethyl)benzamide can undergo oxidation reactions to form corresponding N-oxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products:
Oxidation: N-oxides.
Reduction: N-(1-pyridin-3-ylethyl)benzylamine.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-(1-pyridin-3-ylethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory, anti-tubercular, and anticancer activities.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Chemical Synthesis: It serves as a building block in the synthesis of more complex organic molecules, including heterocycles and other functionalized benzamides.
Mechanism of Action
The mechanism of action of N-(1-pyridin-3-ylethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-(pyridin-2-yl)benzamide: Similar structure but with the pyridine ring attached at the 2-position.
N-(pyridin-4-yl)benzamide: Pyridine ring attached at the 4-position, leading to variations in chemical reactivity and biological properties.
N-(pyridin-3-yl)benzamide derivatives: Various derivatives with different substituents on the pyridine or benzamide rings, each with unique properties and uses.
Uniqueness: N-(1-pyridin-3-ylethyl)benzamide is unique due to the ethyl linker between the pyridine and benzamide moieties, which can influence its chemical reactivity and biological interactions. This structural feature can lead to distinct pharmacological profiles and synthetic applications compared to other similar compounds .
Properties
IUPAC Name |
N-(1-pyridin-3-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-11(13-8-5-9-15-10-13)16-14(17)12-6-3-2-4-7-12/h2-11H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKUWBZCRWBFBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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